
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound with applications in medicinal chemistry and pharmacology. Its structure comprises three distinct moieties: dihydroisoquinoline, furan, and dimethoxyphenyl, linked through an ethyl and a urea group. This unique assembly makes it a potential candidate for various biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting from commercially available or easily synthesizable precursors The initial steps might include the formation of the dihydroisoquinoline and furan derivatives, followed by their conjugation through an ethyl linkage
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the synthetic route for cost-effectiveness and scalability. Flow chemistry, catalytic processes, and continuous manufacturing techniques could be employed to streamline the production. Ensuring the availability of high-purity starting materials and optimizing reaction conditions to minimize waste and maximize yield are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: : The furan and dihydroisoquinoline moieties are susceptible to oxidation, which could lead to the formation of hydroxy or carbonyl derivatives.
Reduction: : The compound may be reduced at specific sites, particularly the aromatic rings or urea group, under suitable conditions.
Substitution: : Nucleophilic substitution reactions can occur, especially at positions on the aromatic rings and the ethyl linkage.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: : Alkyl halides, acyl chlorides, or amines under varying conditions depending on the desired substitution.
Major Products
Oxidation: : Formation of hydroxy or carbonyl derivatives.
Reduction: : Reduced forms of the aromatic rings or urea group.
Substitution: : Derivatives with new substituents replacing hydrogen atoms at reactive sites.
Scientific Research Applications
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research, including:
Medicinal Chemistry: : Investigation as a potential therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: : Study of its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and therapeutic potential.
Chemical Biology: : Utilization as a probe to study biological pathways and cellular processes.
Industrial Applications: : Potential use in the synthesis of advanced materials or as a precursor for other bioactive compounds.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dihydroisoquinoline, furan, and dimethoxyphenyl moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, affecting their activity and function. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those containing isoquinoline, furan, or methoxyphenyl groups, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea stands out due to its unique combination of these moieties, resulting in distinctive biological properties.
Similar Compounds
Isoquinoline Derivatives: : These often exhibit activity in central nervous system disorders.
Furan Derivatives: : Known for their wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Dimethoxyphenyl Urea Derivatives: : Investigated for their potential anticancer and enzyme inhibitory activities.
This article should cover the key aspects of this compound
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-22-10-5-9-19(23(22)30-2)26-24(28)25-15-20(21-11-6-14-31-21)27-13-12-17-7-3-4-8-18(17)16-27/h3-11,14,20H,12-13,15-16H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCRUNEVFZBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889465.png)
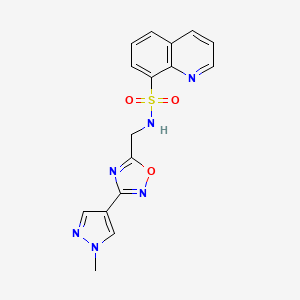
![4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2889470.png)
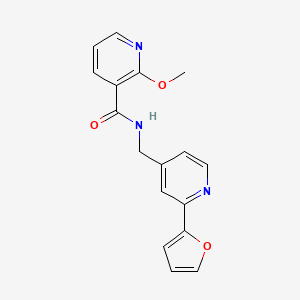



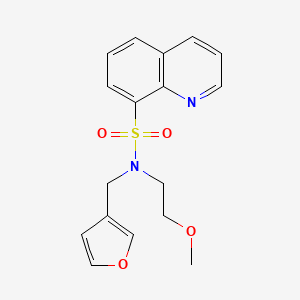
![4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2889482.png)
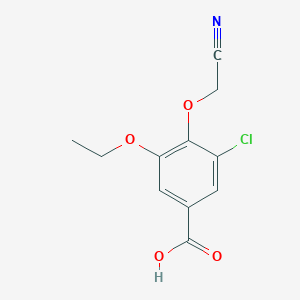
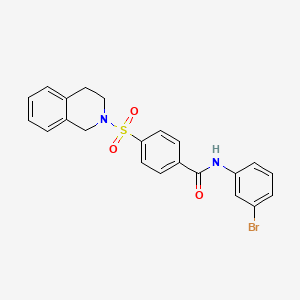
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)
